molecular formula C20H13F3N2O2S B3009376 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine CAS No. 315683-75-1

5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine

Cat. No. B3009376
M. Wt: 402.39
InChI Key: VNFHBQGIACCELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine" is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Thieno[2,3-d]pyrimidines have been extensively studied for their potential as pharmaceutical agents, particularly as non-peptide antagonists for various receptors, antiviral agents, and antimicrobial compounds .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclization reactions, alkylation, and the use of various substituents to achieve the desired biological activity. For example, the synthesis of a potent non-peptide LHRH antagonist involved the design and synthesis of a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives containing a biaryl moiety . Another study reported the synthesis of thieno[2,3-d]pyrimidine derivatives with antimicrobial activity, starting from thieno[2,3-d]pyrimidine-2,4-diol . These synthetic routes typically require careful selection of starting materials and reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to enhance biological activity and pharmacokinetic properties. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing planar conformations and intramolecular hydrogen bonding that may contribute to their biological activity . Molecular modeling studies have also been employed to understand the interactions of these compounds with biological targets .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including halogenation, nucleophilic substitution, and cyclization, to introduce different functional groups or to form fused ring systems . These reactions are crucial for the diversification of the thieno[2,3-d]pyrimidine scaffold and the optimization of its biological properties. For instance, the bromination of thieno[2,3-d]pyrimidine derivatives followed by reaction with amines can lead to the formation of aminomethyl-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, fluorescence, and lipophilicity, are influenced by their molecular structure and substituents. For example, some derivatives exhibit strong solid-state fluorescence, which can be quantitatively analyzed using spectroscopic methods and quantum-chemical calculations . The introduction of electron-donating or electron-withdrawing groups can significantly affect the absorption and emission properties of these compounds . Additionally, the lipophilicity of these molecules can be modulated to improve membrane permeability and oral absorption, as demonstrated by molecular modeling studies .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine have been investigated for their antiviral activities. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the potential of thieno[2,3-d]pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).

Herbicidal Activity

Research into the herbicidal activity of dimethoxypyrimidines and related compounds, including those with a thieno[2,3-d]pyrimidine structure, has demonstrated that these molecules exhibit high herbicidal activity. The introduction of specific substituents, such as the 3-trifluoromethyl group, optimizes this effect. These compounds target the Hill reaction in photosynthesis, highlighting their potential use in developing new herbicides with specific action modes (Nezu et al., 1996).

Antimicrobial and Anti-inflammatory Agents

The modification of the thieno[2,3-d]pyrimidine ring has also been explored for enhancing antibacterial, antifungal, and anti-inflammatory activities. A study on new series of thieno[2,3-d]pyrimidine heterocyclic compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, suggesting the utility of these compounds in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).

Anticancer Agents

The synthesis and evaluation of novel thieno[2,3-d]pyrimidine derivatives have shown significant promise in anticancer research. Certain derivatives have been found to possess potent in-vitro anticancer activities against various human tumor cell lines, underlining the potential of these compounds in cancer therapy (Tiwari et al., 2016).

Anticonvulsant Activities

Studies have also demonstrated the anticonvulsant activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some showing high activity levels. This indicates the potential application of these compounds in developing new treatments for epilepsy and related disorders (Wang et al., 2015).

Safety And Hazards

Without specific data on this compound, it’s not possible to provide accurate information on its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of new and relatively unknown compounds like this one is an important part of advancing scientific knowledge. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.


properties

IUPAC Name

5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O2S/c1-26-14-7-5-12(6-8-14)16-10-28-19-17(16)18(24-11-25-19)27-15-4-2-3-13(9-15)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFHBQGIACCELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine

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